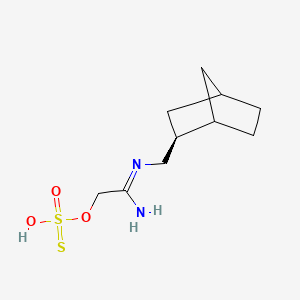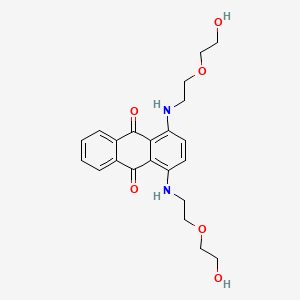
1,4-Bis((2-(2-hydroxyethoxy)ethyl)amino)anthra-9,10-quinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis((2-(2-hydroxyethoxy)ethyl)amino)anthra-9,10-quinone is a chemical compound that belongs to the class of anthraquinone derivatives Anthraquinones are known for their vibrant colors and are widely used in dyes, pigments, and as intermediates in organic synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis((2-(2-hydroxyethoxy)ethyl)amino)anthra-9,10-quinone typically involves the functionalization of the anthraquinone core with hydroxyethoxyethyl groups. One common method involves the reaction of 1,4-diaminoanthraquinone with ethylene glycol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve multi-step synthesis processes, starting from readily available raw materials such as anthraquinone and ethylene glycol. The process may include steps like nitration, reduction, and subsequent functionalization to introduce the hydroxyethoxyethyl groups. The reaction conditions are optimized to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis((2-(2-hydroxyethoxy)ethyl)amino)anthra-9,10-quinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted anthraquinone derivatives, which can have different functional groups attached to the core structure, enhancing their chemical and physical properties.
Wissenschaftliche Forschungsanwendungen
1,4-Bis((2-(2-hydroxyethoxy)ethyl)amino)anthra-9,10-quinone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interact with DNA and inhibit cell proliferation.
Industry: It is used in the production of dyes and pigments, as well as in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,4-Bis((2-(2-hydroxyethoxy)ethyl)amino)anthra-9,10-quinone involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the normal function of the genetic material and inhibiting cell division. It may also generate reactive oxygen species (ROS) that can induce oxidative stress and damage cellular components, leading to cell death. The specific molecular targets and pathways involved in these processes are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Diaminoanthraquinone: A precursor in the synthesis of 1,4-Bis((2-(2-hydroxyethoxy)ethyl)amino)anthra-9,10-quinone.
1,4-Bis((2-(dimethylamino)ethyl)amino)anthra-9,10-quinone: Another derivative with different substituents on the amino groups.
1,4-Bis((2-(2-methoxyethoxy)ethyl)amino)anthracene-9,10-dione: A similar compound with methoxyethoxyethyl groups.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical and physical properties. These properties make it particularly suitable for applications in dye synthesis, biological research, and potential therapeutic uses. Its ability to interact with DNA and generate ROS sets it apart from other similar compounds, highlighting its potential in medical research.
Eigenschaften
CAS-Nummer |
47645-63-6 |
|---|---|
Molekularformel |
C22H26N2O6 |
Molekulargewicht |
414.5 g/mol |
IUPAC-Name |
1,4-bis[2-(2-hydroxyethoxy)ethylamino]anthracene-9,10-dione |
InChI |
InChI=1S/C22H26N2O6/c25-9-13-29-11-7-23-17-5-6-18(24-8-12-30-14-10-26)20-19(17)21(27)15-3-1-2-4-16(15)22(20)28/h1-6,23-26H,7-14H2 |
InChI-Schlüssel |
DIDIQVVJJPBEGG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NCCOCCO)NCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



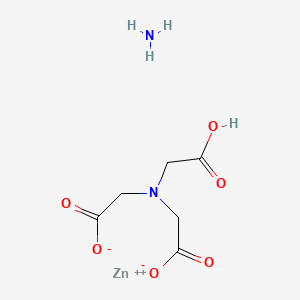


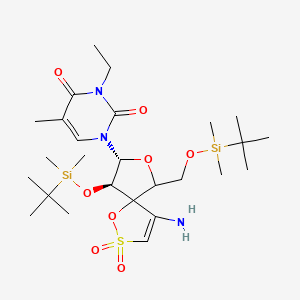

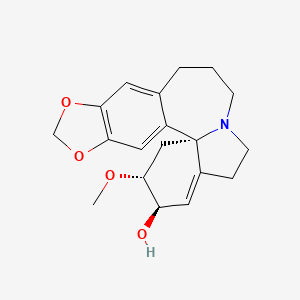


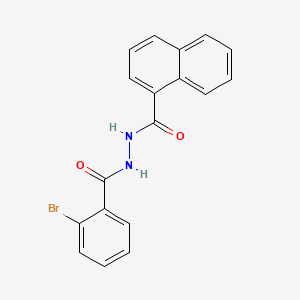
![15-methyl-13-oxa-15,22-diazapentacyclo[12.9.0.03,12.04,9.016,21]tricosa-1(14),3(12),4,6,8,10,16,18,20,22-decaen-2-one](/img/structure/B12795865.png)
